Seco Rapamycin ethyl ester

Vue d'ensemble

Description

Seco Rapamycin Ethyl Ester is an open-ring metabolite of Rapamycin, a well-known immunosuppressant and anti-proliferative agent. Unlike Rapamycin, this compound is reported to have minimal impact on the mammalian target of rapamycin (mTOR) pathway. This compound is primarily used in scientific research to study various biological processes and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Seco Rapamycin Ethyl Ester can be synthesized through the hydrolysis of Rapamycin, followed by esterification with ethanol under acidic conditions. The reaction typically involves heating Rapamycin in the presence of a strong acid, such as hydrochloric acid, and ethanol to yield the ethyl ester derivative.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for efficiency and yield, ensuring the production of high-purity compound suitable for research and pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions: Seco Rapamycin Ethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Immunosuppressive Properties

Seco rapamycin ethyl ester is primarily recognized for its immunosuppressive capabilities. Like its parent compound, rapamycin, it interacts with the mTOR (mechanistic target of rapamycin) pathway, which is crucial in regulating immune responses:

- Mechanism of Action : this compound does not directly inhibit mTOR function but may modulate immune responses through alternative pathways. This characteristic could lead to fewer side effects compared to traditional mTOR inhibitors .

- Clinical Relevance : Its immunosuppressive properties make it a candidate for preventing organ transplant rejection and treating autoimmune diseases. Ongoing research aims to evaluate its efficacy and safety in clinical settings.

Antitumor Activity

Research indicates that this compound exhibits potential antitumor properties:

- Inhibition of Tumor Growth : Similar to other rapamycin derivatives, this compound may inhibit tumor growth by disrupting cellular signaling pathways involved in proliferation and survival .

- Case Studies : In vitro studies have shown that this compound can reduce the viability of certain cancer cell lines. For instance, it has been tested against breast cancer and leukemia cells, demonstrating promising results in inhibiting cell growth .

Chemical Genetics

This compound has been utilized as a tool in chemical genetics:

- Selective mTOR Inhibition : The development of a chemical-genetic system known as selecTOR allows for tissue-restricted inhibition of mTOR using seco rapamycin analogs. This approach enables researchers to study the effects of mTOR inhibition in specific cell populations without affecting others .

- Research Applications : By employing this compound in this context, scientists can investigate the role of mTOR in various biological processes and disease models, providing insights that could lead to novel therapeutic strategies.

Stability and Formulation Studies

Understanding the stability of this compound is crucial for its application:

- Stability Assessment : Research has focused on developing methods to assess the stability of seco rapamycin derivatives under various conditions. Techniques such as differential scanning calorimetry (DSC) have been employed to evaluate crystallinity and predict shelf life .

- Formulation Development : The formulation of this compound into stable dosage forms is essential for its therapeutic use. Studies are ongoing to optimize formulations that enhance bioavailability and stability while minimizing degradation .

Comparative Analysis with Other Rapamycin Derivatives

To better understand the unique properties of this compound, it is useful to compare it with other derivatives:

| Compound | Immunosuppressive Activity | Antitumor Activity | Stability Profile |

|---|---|---|---|

| This compound | Moderate | Promising | Stable under controlled conditions |

| Temsirolimus | High | Significant | Sensitive to light and moisture |

| Everolimus | High | Moderate | Stable but requires careful handling |

Mécanisme D'action

Seco Rapamycin Ethyl Ester is compared with other similar compounds, such as Rapamycin and its derivatives, to highlight its uniqueness. Unlike Rapamycin, this compound does not significantly affect the mTOR pathway, making it a valuable tool for research purposes.

Comparaison Avec Des Composés Similaires

Rapamycin

Everolimus

Temsirolimus

Sirolimus

Activité Biologique

Seco Rapamycin ethyl ester is a derivative of rapamycin, known for its immunosuppressive and antiproliferative properties primarily through its action on the mammalian target of rapamycin (mTOR). This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

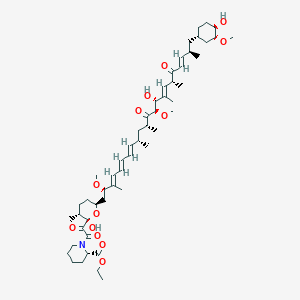

Chemical Structure and Synthesis

This compound is characterized by the opening of the lactone ring present in rapamycin, which alters its pharmacological properties. The synthesis typically involves hydrolysis of the ethyl ester followed by modifications to enhance bioactivity and stability .

This compound, like its parent compound rapamycin, exerts its biological effects through the inhibition of mTOR complexes (mTORC1 and mTORC2). However, it has been reported that Seco Rapamycin does not significantly affect mTOR function directly . Instead, it may influence other signaling pathways, contributing to its biological activity.

Key Mechanisms:

- Inhibition of Cell Proliferation : By interfering with mTOR signaling, this compound can inhibit cell cycle progression from G1 to S phase.

- Immunosuppressive Effects : The compound may modulate T-cell activation and proliferation via pathways distinct from those affected by traditional rapamycin .

- Potential Antitumor Activity : Research indicates that derivatives like Seco Rapamycin can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Biological Activity Summary Table

Case Study 1: Immunosuppressive Properties

A study evaluated the effects of this compound on T-cell activation in vitro. Results indicated a significant reduction in IL-2 production upon treatment with the compound, suggesting its potential as an immunosuppressive agent in transplant models .

Case Study 2: Antitumor Efficacy

In a preclinical model using human cancer cell lines, this compound demonstrated dose-dependent cytotoxicity. The study highlighted that at higher concentrations, the compound effectively induced apoptosis through caspase activation pathways, supporting its role as a potential anticancer therapeutic .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest that its bioavailability may be influenced by formulation factors and individual patient characteristics. A recent retrospective analysis indicated variability in blood levels among subjects receiving different formulations of rapamycin derivatives, emphasizing the need for personalized dosing strategies .

Propriétés

IUPAC Name |

ethyl (2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO13/c1-12-66-52(61)42-20-16-17-27-54(42)51(60)50(59)53(62)39(8)22-24-41(67-53)32-45(63-9)35(4)19-15-13-14-18-33(2)28-37(6)47(57)49(65-11)48(58)38(7)30-36(5)43(55)25-21-34(3)29-40-23-26-44(56)46(31-40)64-10/h13-15,18-19,21,25,30,33-34,36-37,39-42,44-46,48-49,56,58,62H,12,16-17,20,22-24,26-29,31-32H2,1-11H3/b15-13+,18-14+,25-21+,35-19+,38-30+/t33-,34+,36-,37-,39-,40+,41+,42+,44-,45+,46-,48-,49+,53-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZMAZIUJNBBML-CCDOOBSISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1C(=O)C(=O)C2(C(CCC(O2)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCCN1C(=O)C(=O)[C@]2([C@@H](CC[C@H](O2)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

942.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.